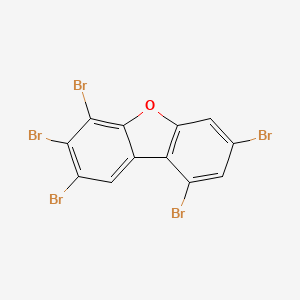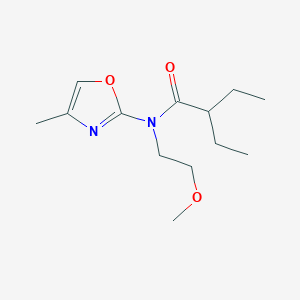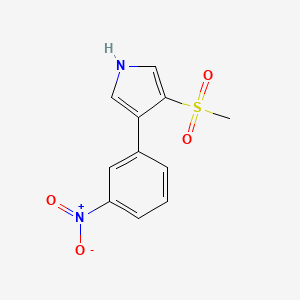
3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a methylsulfonyl group at the third position and a nitrophenyl group at the fourth position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Pyrrole Formation: The cyclization of the intermediate compounds to form the pyrrole ring, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Thiol Derivatives: Formed by the reduction of the sulfonyl group.
Halogenated Derivatives: Formed by electrophilic halogenation.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and sulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfonyl)-4-phenyl-1H-pyrrole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-(3-Nitrophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may affect its solubility and interaction with other molecules.
3-(Methylsulfonyl)-1H-pyrrole: Lacks the nitrophenyl group, which may influence its electronic properties and reactivity.
Uniqueness
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making this compound versatile for different applications.
Eigenschaften
CAS-Nummer |
87388-61-2 |
|---|---|
Molekularformel |
C11H10N2O4S |
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
3-methylsulfonyl-4-(3-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)11-7-12-6-10(11)8-3-2-4-9(5-8)13(14)15/h2-7,12H,1H3 |
InChI-Schlüssel |
NITOZBUZSRAZQI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CNC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


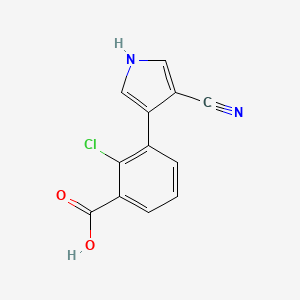
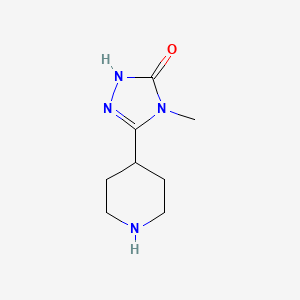
![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)

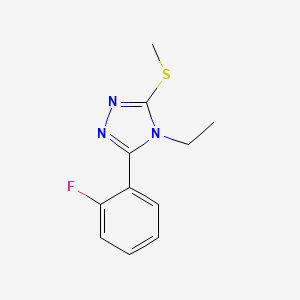
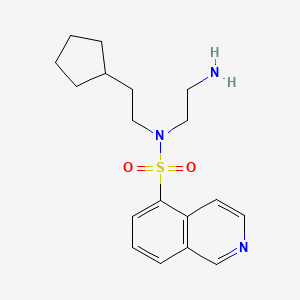
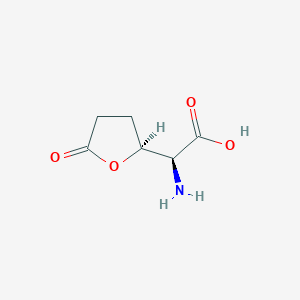
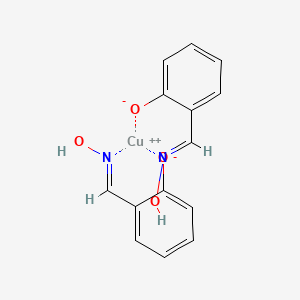
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
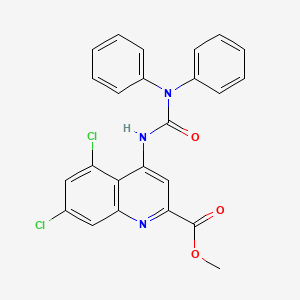
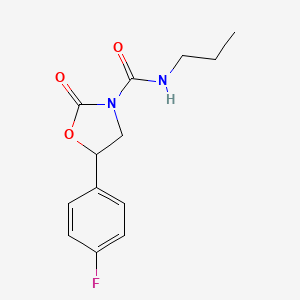
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
